methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate
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Overview
Description
Methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[93215,801,1002,8]heptadecane-9-carboxylate is a complex organic compound characterized by its unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups through various chemical reactions. Key steps may include:
Cyclization reactions: to form the pentacyclic core.
Acetylation: to introduce acetoxy groups.
Methylation: to add methyl groups at specific positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing agents: like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution reagents: such as alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate include:
- (1R,2R,5S,8S,10R,11S,12S)-5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid .
- (1R,2R,5R,8R,9S,10R,11S,12S)-12-Hydroxy-11-methyl-6-methylene-16-oxo-15-oxapentacyclo[9.3.2.1<su .
Uniqueness
The uniqueness of methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[93215,801,10
Properties
Molecular Formula |
C24H30O8 |
---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
methyl (1R,2R,5S,8S,9S,10R,12S)-5,12-diacetyloxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate |
InChI |
InChI=1S/C24H30O8/c1-12-10-22-11-23(12,31-14(3)26)8-6-15(22)24-9-7-16(30-13(2)25)21(4,20(28)32-24)18(24)17(22)19(27)29-5/h15-18H,1,6-11H2,2-5H3/t15-,16+,17-,18-,21?,22+,23+,24-/m1/s1 |
InChI Key |
NRTFZZKJZVUHCR-CZDFPPBBSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@]23[C@@H]4CC[C@@]5(C[C@]4(CC5=C)[C@H]([C@@H]2C1(C(=O)O3)C)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1CCC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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